molecular formula C14H14N2O3 B5791742 (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE

Cat. No.: B5791742
M. Wt: 258.27 g/mol
InChI Key: CFUCNBMJRQFELZ-UHFFFAOYSA-N
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Description

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and an amino group attached to a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE can be achieved through several synthetic routes. One common method involves the Eschenmoser coupling reaction, which is a highly modular approach. This method starts with easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions typically involve the use of trimethyl phosphite as a reagent, which significantly influences the yield of the product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Eschenmoser coupling reaction. The scalability of this method makes it feasible for large-scale production. The reaction conditions can be optimized to achieve high yields and purity, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

Its ability to interact with specific biological targets makes it useful for studying cellular processes and pathways .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Industry

In industry, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating cellular pathways. This interaction is mediated by the compound’s unique structure, which allows it to fit into the active sites of these targets .

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-[AMINO(PHENYL)METHYLIDENE]-1,3-DIHYDRO-2H-INDOL-2-ONES: These compounds share a similar structure but differ in the presence of the indole ring instead of the furan ring.

    INDOLE DERIVATIVES: These compounds also feature a heterocyclic ring and have diverse biological activities.

Uniqueness

(Z)-[AMINO(3-METHYLPHENYL)METHYLIDENE]AMINO 2-METHYLFURAN-3-CARBOXYLATE is unique due to its combination of the furan ring and the amino group attached to a methylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-4-3-5-11(8-9)13(15)16-19-14(17)12-6-7-18-10(12)2/h3-8H,1-2H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUCNBMJRQFELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=C(OC=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=C(OC=C2)C)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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